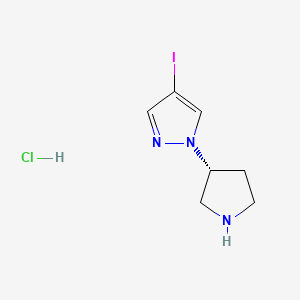
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is a quinoline derivative known for its significant role in pharmaceutical research and development. This compound features a quinoline core substituted with a cyclopropyl group at the 2-position and a 2-fluorophenyl group at the 4-position, with a carbaldehyde functional group at the 3-position. Its unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde typically involves a multi-step process. One common method starts with the readily available 4-bromoquinoline. The synthetic route includes:
Suzuki–Miyaura Coupling: This step involves coupling 4-bromoquinoline with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to introduce the cyclopropyl group.
Minisci C–H Alkylation: This mechanochemical reaction introduces the 2-fluorophenyl group at the 4-position of the quinoline ring.
Oxidation Heck Coupling: The final step involves the oxidation of the intermediate to form the carbaldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and mechanochemical methods enhances scalability and efficiency, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: This compound is a key intermediate in the synthesis of drugs, particularly those targeting cardiovascular and metabolic diseases.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. The cyclopropyl and 2-fluorophenyl groups enhance its binding affinity and specificity. This compound can inhibit or activate various pathways, depending on its target, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde: Similar structure but with a 4-fluorophenyl group.
2-Cyclopropyl-4-(2-chlorophenyl)quinoline-3-carbaldehyde: Similar structure but with a 2-chlorophenyl group.
2-Cyclopropyl-4-(2-methylphenyl)quinoline-3-carbaldehyde: Similar structure but with a 2-methylphenyl group.
Uniqueness
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity, making it a valuable compound in drug development and other scientific research .
Propriétés
IUPAC Name |
2-cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-7-3-1-5-13(16)18-14-6-2-4-8-17(14)21-19(12-9-10-12)15(18)11-22/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWYSCGWXYXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B8240940.png)
![2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B8240942.png)

